Whitepaper: Structure Elucidation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
Whitepaper: Structure Elucidation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The robust and unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. As a putative novel chemical entity, a rigorous, multi-technique approach is not just recommended but essential for establishing its identity. This document outlines the logical workflow, from initial mass confirmation to the intricate mapping of atomic connectivity through advanced nuclear magnetic resonance (NMR) techniques. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our analysis in authoritative spectroscopic principles.
Introduction: The Analytical Challenge
The compound name, 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, implies a specific arrangement of atoms: a pyrrolidin-2-one core, substituted at the nitrogen (position 1) with a 4-phenoxyphenyl group, and at position 4 with an amino group. While the name provides a hypothesis, it is merely a starting point. The goal of this investigation is to confirm this proposed structure, rule out any isomeric possibilities, and establish a definitive spectroscopic signature for this molecule.
Our strategy is built on a foundation of orthogonal analytical techniques, where each experiment provides a unique piece of the structural puzzle. The workflow is designed to be sequential and logical, with the results of one experiment informing the next.
The Elucidation Workflow: A Step-by-Step Approach
A logical progression of experiments ensures that information is built incrementally, leading to a confident and final structural assignment.
Figure 1: The logical workflow for the structural elucidation of a novel small molecule.
Step 1: Mass Spectrometry (MS) - Determining the Formula
Expertise & Experience: Before any other technique, we must know the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement accurate to several decimal places.[1][2] This precision allows for the unambiguous determination of the elemental composition. Tandem MS (MS/MS) is then employed to induce fragmentation, offering initial clues about the molecule's substructures.
Trustworthiness: The protocol is self-validating. The calculated exact mass for our proposed structure, C₁₆H₁₆N₂O₂, is 268.1212 g/mol . An experimental HRMS result matching this value provides high confidence in the elemental formula.
Experimental Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3]
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion. Use software to calculate the most probable elemental formula corresponding to this mass.
Predicted Data & Interpretation: Aromatic ethers are known to produce prominent molecular ion peaks due to the stability of the benzene ring.[4] We anticipate a strong signal for the [M+H]⁺ ion at m/z 269.1285.
The MS/MS fragmentation pattern would likely show key losses. Aromatic ethers often cleave at the C-O bond beta to the aromatic ring.[5] We would predict major fragments corresponding to the phenoxyphenyl cation (m/z 170) and cleavage of the pyrrolidinone ring.
Step 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the types of bonds, and therefore the functional groups, present in a molecule. For our target, we are specifically looking for evidence of a primary amine (N-H bonds), an amide (C=O bond), and aromatic rings (C=C and C-H bonds).
Trustworthiness: The presence and characteristics of specific absorption bands provide a reliable fingerprint of the functional groups. For instance, primary amines are distinguished by a pair of N-H stretching bands.[6][7][8][9][10]
Experimental Protocol: KBr Pellet Method
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Sample Preparation: Finely grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr).[3]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[3]
Predicted Data & Interpretation:
| Predicted Wavenumber (cm⁻¹) | Bond Type | Functional Group | Causality & Notes |
| 3400-3300 (two bands) | N-H Stretch | Primary Amine (R-NH₂) | The presence of two distinct bands (asymmetric and symmetric stretching) is a hallmark of a primary amine, distinguishing it from secondary (one band) or tertiary (no band) amines.[6][7][8][9] |
| ~3050 | C-H Stretch | Aromatic | Stretching vibrations for sp² hybridized C-H bonds on the phenyl rings. |
| ~2950 | C-H Stretch | Aliphatic | Stretching vibrations for sp³ hybridized C-H bonds on the pyrrolidinone ring. |
| ~1680 | C=O Stretch | Amide (Lactam) | A strong absorption band characteristic of the carbonyl group within the five-membered lactam ring. |
| 1650-1580 | N-H Bend | Primary Amine | This bending vibration further confirms the primary amine functionality.[6] |
| ~1600, ~1490 | C=C Stretch | Aromatic | Characteristic skeletal vibrations of the phenyl rings. |
| ~1240 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the ether linkage between the two phenyl rings. |
| 1335-1250 | C-N Stretch | Aromatic Amine/Amide | Stretching vibration for the bond between the phenyl nitrogen and the carbonyl carbon.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.[11] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. Our approach uses a suite of 1D and 2D NMR experiments to build the molecule piece by piece.[12]
Experimental Protocol: General NMR
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Perform a sequence of experiments: ¹H NMR, ¹³C NMR, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
¹H and ¹³C NMR: The Atom Inventory
Expertise & Experience: ¹H NMR provides a count of chemically distinct protons and information about their local environment.[13][14] ¹³C NMR does the same for carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons do not appear in DEPT spectra.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Label | Structure Fragment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| Hₐ, Hₐ' | -CH₂-CO- | 2.2-2.4 (m, 2H) | ~40 | Negative |
| Hₓ | -CH(NH₂)- | 3.8-4.0 (m, 1H) | ~55 | Positive |
| Hₘ, Hₘ' | -CH₂-N- | 3.5-3.7 (m, 2H) | ~50 | Negative |
| H₁, H₁' | Ar-H (ortho to N) | 7.6-7.8 (d, 2H) | ~120 | Positive |
| H₂, H₂' | Ar-H (meta to N) | 7.0-7.2 (d, 2H) | ~118 | Positive |
| H₃, H₃' | Ar-H (ortho to O) | 7.3-7.5 (t, 2H) | ~124 | Positive |
| H₄ | Ar-H (para to O) | 7.1-7.3 (t, 1H) | ~122 | Positive |
| -NH₂ | -NH₂ | ~2.0 (br s, 2H) | - | - |
| C=O | C=O | - | ~175 | - |
| Cq₁ | C-N (Aromatic) | - | ~138 | - |
| Cq₂ | C-O (Aromatic) | - | ~155 | - |
| Cq₃ | C-O (Aromatic) | - | ~154 | - |
| Cq₄ | C-H (Aromatic) | - | ~130 | - |
2D NMR: Connecting the Pieces
Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to map the molecular skeleton.[15][16][17]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This helps to trace out proton spin systems.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling).[12][18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J-coupling). This is the key experiment for connecting different fragments of the molecule, especially across quaternary carbons.[18][19]
Figure 2: Key predicted COSY and HMBC correlations for structure confirmation.
Interpretation of 2D NMR Data:
-
COSY Analysis: We would expect to see a correlation between the diastereotopic protons Hₐ/Hₐ' and the methine proton Hₓ. Hₓ would, in turn, show a correlation to the Hₘ/Hₘ' protons. This confirms the -CH₂-CH-CH₂- sequence of the pyrrolidinone ring. On the aromatic rings, correlations between H₁/H₁' and H₂/H₂' would be observed, as would correlations between H₃/H₃' and H₄.
-
HSQC Analysis: This experiment is straightforward. It will allow us to definitively assign each carbon signal to its attached proton(s) based on the predicted shifts in the table above. For example, the proton signal at ~3.9 ppm (Hₓ) will show a cross-peak to the carbon signal at ~55 ppm.
-
HMBC Analysis (The Final Proof): This is where the entire structure is pieced together.
-
Connecting the Ring: The protons on the pyrrolidinone ring (Hₐ, Hₓ, Hₘ) will show correlations to the amide carbonyl carbon (~175 ppm), confirming the lactam structure.
-
Connecting Ring to Phenyl Group: Crucially, the Hₘ protons (adjacent to the nitrogen) should show a 3-bond correlation (³J) to the quaternary carbon Cq₁ of the first phenyl ring. The H₁/H₁' protons should show a 2-bond correlation (²J) to this same carbon (Cq₁). This definitively links the pyrrolidinone nitrogen to the phenoxyphenyl moiety.
-
Connecting the Phenyl Rings: The protons on the first phenyl ring (H₂/H₂') should show a 3-bond correlation to the ether-linked quaternary carbon on the second ring (Cq₃), and vice-versa (H₃/H₃' to Cq₂). This confirms the ether linkage between the two rings.
-
Conclusion
The described multi-technique workflow provides a robust and self-validating pathway for the complete structure elucidation of 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one. By progressing from elemental composition (HRMS) and functional group identification (FTIR) to a detailed mapping of atomic connectivity (1D and 2D NMR), each piece of data corroborates the others. The final assignment is built not on a single piece of evidence, but on a comprehensive and interlocking set of spectroscopic data, ensuring the highest degree of scientific confidence required for drug development and advanced chemical research.
References
-
DISHINGER, J. et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
University of Calgary. (n.d.). IR: amines. Available at: [Link]
-
van der Pijl, R. et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wishart, D. (2011). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. azooptics.com [azooptics.com]
- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. epfl.ch [epfl.ch]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

